Epimedoicarisoside A

Description

Epimedoicarisoside A is a flavonoid glycoside first isolated from Epimedium koreanum (Korean barrenwort) during a phytochemical investigation aimed at quality control of traditional medicinal herbs . It belongs to the Epimedium genus, renowned for bioactive flavonoids like icariin and epimedoside C, which are associated with pharmacological activities such as anti-osteoporotic, neuroprotective, and aphrodisiac effects. This compound’s isolation marked its first discovery in the Epimedium genus, distinguishing it as a novel compound in this plant family .

Properties

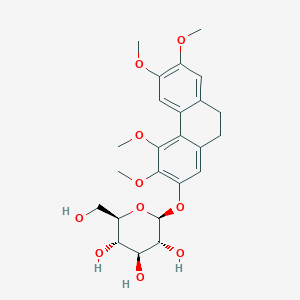

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(3,4,6,7-tetramethoxy-9,10-dihydrophenanthren-2-yl)oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O10/c1-29-14-7-11-5-6-12-8-16(33-24-21(28)20(27)19(26)17(10-25)34-24)22(31-3)23(32-4)18(12)13(11)9-15(14)30-2/h7-9,17,19-21,24-28H,5-6,10H2,1-4H3/t17-,19-,20+,21-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIJVHRTPWFICJ-UKMCQSRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epimedoicarisoside A involves several steps, starting from the extraction of the plant material. The compound is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC). The reaction conditions often include the use of solvents like methanol and water, and the process may involve multiple purification steps to achieve a high degree of purity .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. Current methods rely heavily on the extraction from natural sources, which can be labor-intensive and yield-limited. Advances in biotechnological methods, such as microbial synthesis, are being explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Epimedoicarisoside A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can alter the double bonds within the flavonoid structure.

Substitution: This reaction can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of dihydroflavonoids .

Scientific Research Applications

Epimedoicarisoside A has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of flavonoids under various chemical reactions.

Biology: It is studied for its potential effects on cellular processes, including antioxidant and anti-inflammatory activities.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-cancer and neuroprotective properties.

Mechanism of Action

The mechanism of action of Epimedoicarisoside A involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines.

Neuroprotective Activity: By protecting neurons from damage and promoting neuronal survival.

Comparison with Similar Compounds

Structural Analogues from Epimedium Species

Epimedoicarisoside A shares its origin with several structurally related flavonoids in Epimedium koreanum. Key comparisons include:

Table 1: Structural and Functional Comparison of this compound with Related Flavonoids

Key Observations :

- Glycosylation Differences: While icariin and baohuoside I feature well-defined sugar moieties (e.g., rhamnose, xylose), this compound’s glycosylation remains underexplored, limiting direct structural comparisons.

- Synthesis Routes: this compound is unique in being synthesized catalytically via cationic ligands, whereas most Epimedium flavonoids are isolated directly from plant material .

Functional Analogues in Catalysis

Beyond phytochemistry, this compound’s synthetic utility distinguishes it from natural analogues. This positions this compound as a bridge between natural product chemistry and industrial catalysis.

Broader Structural Relatives in Other Species

This compound shares functional groups with denchryside A (a benzopyran derivative from Juncus acutus) and effuside I–V (phenolic glycosides from Juncus effusus). These compounds exhibit anti-inflammatory and antioxidant properties but differ in core structures (e.g., benzopyran vs. flavonoid backbones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.